molecular formula C6H11NO2 B14333527 2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide CAS No. 105834-64-8

2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide

Cat. No.: B14333527
CAS No.: 105834-64-8
M. Wt: 129.16 g/mol
InChI Key: VTBRACRNWPOZNT-UHFFFAOYSA-N
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Description

2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide is a heterocyclic organic compound. It features a six-membered ring containing one oxygen atom and one nitrogen atom, with the nitrogen atom bonded to a methylene group and an oxide group. This compound is part of the broader class of pyran derivatives, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide typically involves the hydrogenation of dihydropyran derivatives. One common method is the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . This process converts the double bonds in dihydropyran to single bonds, resulting in the formation of the tetrahydropyran ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and high-pressure hydrogenation systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxides.

    Reduction: Reduction reactions can convert the oxide group to other functional groups.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides, while reduction reactions can produce amine derivatives with different functional groups.

Scientific Research Applications

2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide has several scientific research applications:

Mechanism of Action

The mechanism by which 2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity

Properties

105834-64-8

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

N-(oxan-2-yl)methanimine oxide

InChI

InChI=1S/C6H11NO2/c1-7(8)6-4-2-3-5-9-6/h6H,1-5H2

InChI Key

VTBRACRNWPOZNT-UHFFFAOYSA-N

Canonical SMILES

C=[N+](C1CCCCO1)[O-]

Origin of Product

United States

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